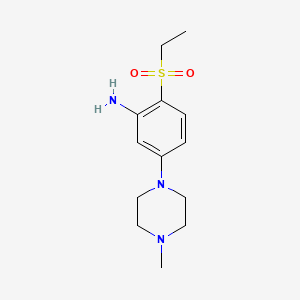

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline

Übersicht

Beschreibung

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is an organic compound that features a sulfonyl group, a piperazine ring, and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline typically involves multiple steps:

Formation of the Aniline Derivative: The starting material, 2-nitroaniline, undergoes a reduction reaction to form 2-aminoaniline.

Sulfonylation: The amino group of 2-aminoaniline is then sulfonylated using ethylsulfonyl chloride in the presence of a base such as triethylamine to yield 2-(ethylsulfonyl)aniline.

Piperazine Substitution: The final step involves the nucleophilic substitution of the sulfonylated aniline with 4-methylpiperazine under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Analyse Chemischer Reaktionen

Acylation Reactions

The secondary amine in the 4-methylpiperazinyl group is susceptible to acylation.

-

Mechanism : Nucleophilic attack by the piperazine nitrogen on the acyl chloride, followed by deprotonation.

-

Example : Reaction with propionyl chloride in dichloroethane yields a tertiary amide, analogous to fentanyl synthesis methodologies .

Alkylation Reactions

The piperazine nitrogen can undergo alkylation under strongly alkaline conditions.

-

Key Insight : Alkylation typically requires polar aprotic solvents and elevated temperatures for sufficient reactivity .

Electrophilic Aromatic Substitution (EAS)

The aniline ring’s reactivity is modulated by competing electronic effects:

-

Activating groups : -NH₂ (ortho/para-directing).

-

Deactivating groups : -SO₂Et (meta-directing).

| Reaction | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to -SO₂Et | 3-nitro derivative | |

| Sulfonation | Chlorosulfonic acid, 0°C | Para to -NH₂ | Sulfonated aniline intermediate |

-

Note : The ethylsulfonyl group strongly deactivates the ring, necessitating harsh conditions for EAS .

Coordination Chemistry

The piperazinyl nitrogen can coordinate to metal ions, forming stable complexes.

Nucleophilic Substitution at Sulfonyl Group

The ethylsulfonyl group exhibits limited reactivity due to its electron-withdrawing nature.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | NaOH (20%), 100°C | 5-(4-methylpiperazinyl)-2-ethylsulfonic acid |

Reductive Transformations

Selective reduction of functional groups:

| Target Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Sulfonyl (-SO₂Et) | LiAlH₄, THF, reflux | 2-(ethylthio)-5-(4-methylpiperazinyl)aniline | |

| Piperazine ring | H₂/Pd-C | Saturated hexahydro derivative |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline has been studied for its potential therapeutic applications. The presence of the piperazine moiety is significant as compounds containing this structure often exhibit various pharmacological activities.

Key Findings :

- Antidepressant Activity : Research indicates that piperazine derivatives can act on serotonin receptors, suggesting potential antidepressant properties for this compound.

- Antipsychotic Effects : Some studies have linked piperazine-based compounds to antipsychotic effects, making this compound a candidate for further investigation in treating schizophrenia and other mental health disorders.

Pharmacological Studies

The compound's interactions with various biological targets have been a focal point in pharmacological research.

Case Studies :

- In vitro Studies : Experiments have demonstrated that this compound exhibits selective binding to certain neurotransmitter receptors, which may lead to the development of new drugs targeting mood disorders.

- Animal Models : Studies using animal models have shown promising results in reducing symptoms associated with anxiety and depression, indicating its potential as a therapeutic agent.

Biochemical Research

In biochemical contexts, the compound has been evaluated for its effects on enzyme activity and cellular processes.

Research Insights :

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Cellular Signaling Pathways : Investigations into how this compound affects cellular signaling pathways are ongoing, with implications for cancer research and regenerative medicine.

Data Table: Summary of Applications

| Application Area | Findings/Notes |

|---|---|

| Medicinal Chemistry | Potential antidepressant and antipsychotic effects |

| Pharmacological Studies | Selective receptor binding; promising animal model results |

| Biochemical Research | Enzyme inhibition; effects on cellular signaling |

Wirkmechanismus

The mechanism of action of 2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline involves its interaction with biological targets such as enzymes and receptors. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to specific receptors in the nervous system. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Ethylsulfonyl)-aniline: Lacks the piperazine ring, making it less versatile in medicinal applications.

5-(4-Methyl-1-piperazinyl)-aniline: Lacks the sulfonyl group, which may reduce its binding affinity in biological systems.

2-(Methylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can affect its chemical reactivity and biological activity.

Uniqueness

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is unique due to the combination of the sulfonyl group and the piperazine ring, which provides a balance of hydrophilic and hydrophobic properties, enhancing its solubility and interaction with biological targets. This makes it a valuable compound in the development of new pharmaceuticals and in various chemical research applications.

Biologische Aktivität

2-(Ethylsulfonyl)-5-(4-methyl-1-piperazinyl)-aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Synthesis and Structure

The synthesis of this compound involves several key steps:

- Formation of Aniline Derivative : Starting with 2-nitroaniline, a reduction process yields 2-aminoaniline.

- Sulfonylation : The amino group is sulfonylated using ethylsulfonyl chloride in the presence of triethylamine.

- Piperazine Substitution : The final step involves nucleophilic substitution with 4-methylpiperazine under reflux conditions.

This compound features a piperazine ring, which is known for its ability to mimic neurotransmitter structures, enhancing its interaction with biological targets.

The biological activity of this compound primarily arises from its interaction with various enzymes and receptors. The piperazine moiety allows it to bind to specific receptors in the nervous system, while the sulfonyl group enhances binding affinity through hydrogen bonding with amino acid residues at the active sites. This dual functionality positions it as a promising candidate in drug development, particularly for neurological disorders.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been evaluated in receptor binding assays, demonstrating the potential to modulate various biological pathways .

Anticancer Properties

A recent study investigated the anticancer potential of piperazine derivatives, including this compound. The results indicated significant antiproliferative activity against human lung cancer cell lines (A-549) when assessed via MTT assays. The structure-activity relationship (SAR) revealed that substituents on the aryl ring significantly influenced cell viability and anticancer efficacy .

| Compound | Cell Viability (%) | Hemolysis (%) | Thrombolysis (%) |

|---|---|---|---|

| 5a | 61.35 ± 2.29 | 3.1 | 58.9 |

| 5b | 25.11 ± 2.49 | 1.27 | 54.4 |

| 5c | 60.29 ± 5.96 | 10 | 47.8 |

| 5d | 38.08 ± 2.85 | 0.1 | 56.03 |

This table summarizes the cytotoxic effects of various piperazine derivatives, highlighting the significant variability based on structural modifications .

Study on Kinase Inhibition

Another research effort focused on the kinase selectivity of similar piperazine compounds, revealing that modifications at specific positions significantly altered their inhibitory profiles against cyclin-dependent kinases (CDKs). The study concluded that structural variations could enhance selectivity and potency against specific cancer types .

Comparative Analysis with Similar Compounds

When compared to related compounds such as 2-(Ethylsulfonyl)-aniline and 5-(4-Methyl-1-piperazinyl)-aniline , it was noted that the presence of both the sulfonyl group and piperazine ring in our compound provided enhanced solubility and biological activity, making it more versatile for medicinal applications.

Eigenschaften

IUPAC Name |

2-ethylsulfonyl-5-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-3-19(17,18)13-5-4-11(10-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGXVHXYHXKWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.